5-Ethyl-2-hydroxy-3-methoxybenzaldehyde
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Overview
Description
5-Ethyl-2-hydroxy-3-methoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes. It features a benzene ring substituted with an ethyl group, a hydroxyl group, and a methoxy group. This compound is structurally related to vanillin, a well-known flavoring agent, but with an ethyl group instead of a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Peikin reaction, where a phenol derivative is reacted with formaldehyde in the presence of anhydrous magnesium chloride and triethylamine in tetrahydrofuran (THF) as a solvent. The mixture is heated under reflux for 24 hours or until the starting materials are completely consumed .
Industrial Production Methods
Industrial production of similar compounds, such as vanillin, often involves the oxidation of lignin or guaiacol. These methods can be adapted for the production of this compound by modifying the starting materials and reaction conditions to introduce the ethyl group.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid.
Reduction: 5-Ethyl-2-hydroxy-3-methoxybenzyl alcohol.
Substitution: 5-Ethyl-2-hydroxy-3-methoxy-4-nitrobenzaldehyde (nitration product).
Scientific Research Applications
5-Ethyl-2-hydroxy-3-methoxybenzaldehyde has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and ligands for metal complexes.
Biology: Studied for its potential antifungal properties by disrupting cellular antioxidation systems.
Medicine: Investigated as a synthetic precursor for pharmaceuticals and for its potential DNA-damaging effects.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde involves its interaction with cellular components. It can induce DNA damage, as detected by comet assays, and disrupt cellular antioxidation systems by targeting enzymes such as superoxide dismutases and glutathione reductase . These interactions lead to oxidative stress and potential cell death in fungal pathogens.
Comparison with Similar Compounds
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Differing by the presence of a formyl group instead of an ethyl group.
Ethylvanillin (4-Hydroxy-3-ethoxybenzaldehyde): Similar structure but with an ethoxy group instead of a methoxy group.
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but with a methoxy group at the 5-position instead of the 3-position.
Uniqueness
5-Ethyl-2-hydroxy-3-methoxybenzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with biological targets. This structural variation can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-ethyl-2-hydroxy-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-8(6-11)10(12)9(5-7)13-2/h4-6,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHWKKGQACCKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)OC)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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